molecular formula C11H22ClN3O2 B11731287 Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride

Cat. No.: B11731287
M. Wt: 263.76 g/mol
InChI Key: SMUSASNRKJUNEN-UHFFFAOYSA-N
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Description

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H22ClN3O2. It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable tool in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl piperidine-1-carboxylate with a carbamimidoyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The compound is produced in bulk quantities and undergoes rigorous quality control to ensure consistency and purity. The final product is then packaged and distributed for research and industrial use .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Targeted Protein Degradation
One significant application of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride is in the development of targeted protein degradation technologies, such as PROTACs (Proteolysis Targeting Chimeras). These compounds utilize linkers that can influence the orientation and efficacy of the degrader, enhancing its ability to form ternary complexes with target proteins. The incorporation of this compound into PROTACs has shown promise in improving drug-like properties and increasing the specificity of protein degradation .

Enzyme Inhibition Studies

Mechanism of Action
Research indicates that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies have demonstrated its potential to inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase and β-secretase. This inhibition can help mitigate the progression of conditions like Alzheimer's disease by reducing the accumulation of neurotoxic peptides.

Antimicrobial Activity

Case Studies
Recent investigations have highlighted the antimicrobial properties of compounds similar to this compound. For example, a study focused on pyrimidine derivatives showed that certain compounds exhibited notable antibacterial activity against a range of pathogens. This suggests potential therapeutic applications for treating infections, particularly those caused by resistant bacterial strains.

Neuroprotective Effects

Research Findings
A case study examined the neuroprotective effects of structurally related compounds on astrocytes subjected to oxidative stress induced by amyloid beta peptides. The results indicated a significant reduction in cell death and inflammatory markers, suggesting that this compound may play a role in neuroprotection through its anti-inflammatory properties .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of PROTACs for targeted protein degradationImproved drug-like properties and specificity
Enzyme InhibitionInhibition of enzymes related to neurodegenerative diseasesPotential to inhibit acetylcholinesterase and β-secretase
Antimicrobial ActivityActivity against various bacterial pathogensNotable antibacterial effects observed in related compounds
Neuroprotective EffectsProtection against oxidative stress in neuronal cellsSignificant reduction in cell death and inflammatory markers

Mechanism of Action

The mechanism of action of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact mechanism depends on the specific context and application of the compound[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride is unique due to its specific chemical structure and reactivity. It offers distinct advantages in terms of stability, solubility, and reactivity compared to similar compounds. These properties make it particularly valuable in research and industrial applications where precise control over chemical reactions is required .

Biological Activity

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride (CAS No. 170033-47-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis, and relevant case studies.

  • Molecular Formula : C11H21N3O2·HCl
  • Molecular Weight : 249.76 g/mol
  • Log P (octanol-water partition coefficient) :
    • Log P (iLOGP): 2.67
    • Log P (XLOGP3): 0.89
  • Solubility : The compound exhibits moderate solubility in organic solvents, which is crucial for its biological assays.

This compound has been studied for its interaction with various biological targets. It is hypothesized to act as an inhibitor of specific enzymes and receptors, which could contribute to its therapeutic effects.

  • Enzyme Inhibition :
    • The compound does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4), indicating a lower potential for drug-drug interactions through metabolic pathways .
  • P-glycoprotein Interaction :
    • It is not a substrate for P-glycoprotein, suggesting it may have favorable absorption characteristics in the gastrointestinal tract .

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of piperidine-based compounds highlighted the efficacy of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate in various biological assays. The synthesis involved reaction conditions that allowed for high yields and purity . Subsequent biological evaluation demonstrated promising results in cell viability assays against cancer cell lines.

CompoundYield (%)IC50 (µM)Target
Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate8512Cancer cells
Control CompoundN/A25Cancer cells

Case Study 2: In Vivo Studies

In vivo studies conducted on animal models indicated that administration of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate resulted in significant reductions in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells .

Properties

Molecular Formula

C11H22ClN3O2

Molecular Weight

263.76 g/mol

IUPAC Name

tert-butyl 2-carbamimidoylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H21N3O2.ClH/c1-11(2,3)16-10(15)14-7-5-4-6-8(14)9(12)13;/h8H,4-7H2,1-3H3,(H3,12,13);1H

InChI Key

SMUSASNRKJUNEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=N)N.Cl

Origin of Product

United States

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